molecular formula C₄₄H₆₃N₃O₄ B014962 Cyclopamine-KAAD CAS No. 306387-90-6

Cyclopamine-KAAD

货号 B014962
CAS 编号: 306387-90-6
分子量: 698 g/mol
InChI 键: WDHRPWOAMDJICD-BWBMXWGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopamine involves complex organic transformations. A notable approach is the asymmetric synthesis based on a two-stage relay strategy. Initially, veratramine is synthesized through a convergent approach that includes a photoinduced excited-state Nazarov reaction. Subsequently, veratramine is converted to cyclopamine through chemo-selective redox manipulations (Shao et al., 2023).

Molecular Structure Analysis

Cyclopamine's molecular structure features a [6-6-5-6] fused ring system characteristic of C-nor-D-homo steroids. This structural complexity underlies its biological activity, specifically its interaction with the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. The precise molecular interactions include direct binding to Smo, which is crucial for its inhibitory effect on the Hh pathway (Chen et al., 2002).

Chemical Reactions and Properties

Cyclopamine undergoes several chemical reactions, including redox manipulations and ring-closing metathesis, critical for its synthesis and functional modifications. These reactions are instrumental in producing derivatives like KAAD-cyclopamine, which retains the ability to inhibit the Hh signaling pathway effectively.

Physical Properties Analysis

While detailed studies specifically characterizing Cyclopamine-KAAD's physical properties are scarce, cyclopamine itself is known for its poor solubility in water, moderate stability, and solubility in organic solvents. These properties significantly influence its bioavailability and therapeutic potential. Efforts to modify cyclopamine, including the creation of derivatives like KAAD-cyclopamine, often aim to improve these physical properties (Ma et al., 2013).

Chemical Properties Analysis

Cyclopamine's chemical properties, particularly its ability to inhibit the Smo receptor within the Hh signaling pathway, are foundational to its biological activity. The alkaloid exerts its effects by directly binding to Smo, leading to the inhibition of the pathway. This specific interaction is critical for its potential therapeutic applications in treating cancers associated with aberrant Hh signaling (Incardona et al., 2002).

科学研究应用

  • Blocking Hedgehog Signaling in Cellular Entry and Exit

    KAAD-cyclopamine selectively blocks the entry of the Hedgehog signaling protein Smoothened into the primary cilium. This provides an approach to understanding the regulation of ciliary entry and exit of Hedgehog signaling components (Kim et al., 2014).

  • Inhibiting Pancreatic Cancer Cell Proliferation

    It inhibits the proliferation of pancreatic cancer cells by inducing apoptosis through the down-regulation of bcl-2 and up-regulation of bax proteins (Wang et al., 2008).

  • Impact on A431 Cells

    KAAD-cyclopamine inhibits the proliferation of A431 cells and arrests them in the G1 phase of the cell cycle (Zhou, 2008).

  • Effect on TCA Cells

    This compound significantly inhibits cell proliferation and induces apoptosis in TCA cells, potentially involving G2/M phase arrest (Su, 2008).

  • Inducing Apoptosis in Glioma Cells

    It can sensitize malignant glioma cells to TRAIL-mediated apoptosis, providing a potential therapeutic option for glioma patients (Siegelin, 2016).

  • Applications in Breast Cancer Treatment

    Blockade of the Shh pathway by KAAD-Cyclopamine promotes apoptosis in estrogen-treated breast cancer cells (Kang et al., 2012).

  • Targeted Pharmaceutical Treatments

    Cyclopamine and its derivatives, like KAAD-cyclopamine, are targeted as potential treatments for certain cancers and diseases associated with the hedgehog signaling pathway (Lee et al., 2012).

  • Inhibiting Human Esophageal Carcinoma Cell Growth

    Cyclopamine suppresses the growth of these cells by reducing Gli-1 expression, a marker of tumor progression (Yu et al., 2019).

未来方向

Cyclopamine-KAAD has been found to be one order of magnitude more potent than Cyclopamine in the Shh-Light Gli-reporter assay . This suggests that it could play a significant role in future research and applications involving the Hedgehog signaling pathway.

属性

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587893
Record name N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16760383

CAS RN

306387-90-6
Record name N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopamine-KAAD
Reactant of Route 2
Reactant of Route 2
Cyclopamine-KAAD
Reactant of Route 3
Reactant of Route 3
Cyclopamine-KAAD
Reactant of Route 4
Reactant of Route 4
Cyclopamine-KAAD
Reactant of Route 5
Reactant of Route 5
Cyclopamine-KAAD
Reactant of Route 6
Reactant of Route 6
Cyclopamine-KAAD

Citations

For This Compound
239
Citations
MD Siegelin, Y Siegelin, A Habel, A Rami… - Neurobiology of …, 2009 - Elsevier
Tumour necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising cancer therapeutic. The main obstacle in TRAIL-based therapy is that many glioma cells are resistant. …
ST Lee, KE Panter, DR Gardner, BT Green… - … of pharmaceutical and …, 2012 - Elsevier
Cyclopamine (1) was isolated from the plant Veratrum californicum Durand (Liliacea) and identified as the teratogen responsible for severe craniofacial birth defects including cyclops in …
W Cousin, C Dani, P Peraldi - Biochemical and biophysical research …, 2006 - Elsevier
… We then tested if cyclopamine-KAAD … cyclopamine-KAAD. After 3 days the medium was replaced by a medium containing insulin (17.4 nM) supplemented or not with cyclopamine-KAAD…
N Sirab, S Terry, F Giton, J Caradec… - … journal of cancer, 2012 - Wiley Online Library
Prostate cancer (PCa) is androgen sensitive in its development and progression to metastatic disease. Hedgehog (Hh) pathway activation is important in the initiation and growth of …
P Kozielewicz, CF Bowin, G Schulte - bioRxiv, 2019 - biorxiv.org
… (SANT-1), inverse agonist (cyclopamine-KAAD) and agonists (SAG1.3 … While cyclopamine-KAAD and SANT-1 presented the … Additionally, cyclopamine-KAAD competition with …
Number of citations: 1 www.biorxiv.org
RR Singh, K Kunkalla, C Qu, E Schlette, SS Neelapu… - Oncogene, 2011 - nature.com
… Finally, functional inhibition of ABCG2 drug efflux activity with fumitremorgin C or inhibition of Hh signaling with cyclopamine-KAAD abrogated the stroma-induced chemotolerance …
Number of citations: 180 0-www-nature-com.brum.beds.ac.uk
YJ Kim, SB Park, JY Park, SW Park… - Molecular …, 2012 - spandidos-publications.com
… CyclopamineKAAD had a cytotoxic effect on SNU478 cells and caused a 21.6% cell growth … In SNU1196 cells, cyclopamine-KAAD caused a 45.4% cell growth inhibition at 2.5 µM and …
Number of citations: 17 www.spandidos-publications.com
C Qu, Y Liu, K Kunkalla, NK Agarwal, F Vega - Blood, 2012 - Elsevier
… Inhibiting SMO with cyclopamine-KAAD or silencing SMO by … We found that cyclopamine-KAAD or silencing SMO by … Inhibition of SMO with cyclopamine-KAAD also decreased the total …
S Mao, AS Shah, TO Moninger… - Proceedings of the …, 2018 - National Acad Sciences
… presence of vehicle or cyclopamine-KAAD. Each data point … epithelia treated with vehicle or cyclopamine-KAAD (250 nM), n … min after addition of vehicle or cyclopamine-KAAD (250 nM) …
Number of citations: 27 www.pnas.org
ST Lee, KE Panter, DR Gardner, BT Green… - Planta …, 2012 - thieme-connect.com
In the late 1960's cyclopamine was isolated from the plant Veratrum californicum and identified as the teratogen responsible for craniofacial birth defects including cyclops in the …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。